2,4'-Dihydroxydiphenylmethane

描述

属性

IUPAC Name |

2-[(4-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h1-8,14-15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLNPXCISNPHLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044890 | |

| Record name | 2-[(4-Hydroxyphenyl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2467-03-0 | |

| Record name | 2,4′-Dihydroxydiphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2467-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Bisphenol F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002467030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4'-Dihydroxydiphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-[(4-hydroxyphenyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[(4-Hydroxyphenyl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-[(4-hydroxyphenyl)methyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4'-BISPHENOL F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIX5YMK20B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4'-Dihydroxydiphenylmethane basic properties

An In-depth Technical Guide on the Core Properties of 2,4'-Dihydroxydiphenylmethane

This technical guide provides a comprehensive overview of the core properties, synthesis, and biological activity of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Core Chemical and Physical Properties

This compound, also known as 2,4'-Bisphenol F, is an organic compound belonging to the bisphenol family.[1] It is an isomer of the more commonly known 4,4'-Bisphenol F and is utilized in the manufacturing of specialty plastics and epoxy resins.[1][2]

Identifiers and Structure

-

IUPAC Name : 2-[(4-hydroxyphenyl)methyl]phenol[3]

-

Synonyms : 2,4'-Bisphenol F, 2,4'-Methylenediphenol, o-(p-Hydroxybenzyl)phenol[3]

-

CAS Number : 2467-03-0

-

Molecular Formula : C₁₃H₁₂O₂

-

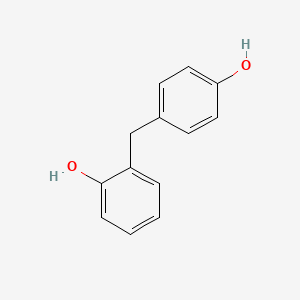

Chemical Structure :

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 200.23 g/mol | |

| Appearance | White to off-white powder/solid | |

| Melting Point | 119 °C | |

| Boiling Point | 204-208 °C at 6 Torr | |

| Density (Predicted) | 1.208 ± 0.06 g/cm³ | |

| pKa (Predicted) | 10.15 ± 0.30 | |

| Solubility | Slightly soluble in Acetonitrile and DMSO | |

| Storage Temperature | 2-8°C |

Experimental Protocols

Synthesis of this compound

A common industrial method for synthesizing dihydroxydiphenylmethane isomers involves the acid-catalyzed condensation of phenol with formaldehyde.[2][4] The following protocol is adapted from patented manufacturing processes designed to achieve high selectivity for the 2,4'- isomer.[2][4]

Objective: To synthesize dihydroxydiphenylmethane with a high proportion of the 2,4'- isomer.

Materials:

-

Phenol (high purity or recovered)

-

Formaldehyde (aqueous solution)

-

Inorganic acid catalyst (e.g., a weak polyprotic acid with a first pKa in the range of 2-3.5)[2][4]

-

Ice

-

10% Sodium Hydroxide solution

-

Ether

Procedure:

-

Reaction Setup: Charge a reaction vessel with phenol. The phenol may contain up to 25 wt% water, allowing for the use of recycled phenol streams.[4]

-

Catalyst Addition: Add the inorganic acid catalyst to the phenol. The reaction is heterogeneous.[4]

-

Temperature Control: Heat the mixture to a temperature range of 85-100°C.[2]

-

Formaldehyde Addition: Slowly add the formaldehyde solution to the heated mixture. A low molar ratio of phenol to formaldehyde (e.g., 6:1 to 15:1) is maintained to favor the desired isomer distribution and improve productivity.[2]

-

Reaction: Maintain the reaction temperature at 85-100°C with stirring for a sufficient duration to ensure completion of the condensation reaction.[2][4]

-

Work-up:

-

Cool the reaction mixture.

-

Perform a phase separation to recover the spent acid catalyst, which can be recycled.[2]

-

The organic phase, containing the dihydroxydiphenylmethane isomers, is washed with water and neutralized.

-

-

Purification: The final product is a mixture of 2,2'-, 2,4'-, and 4,4'-dihydroxydiphenylmethane isomers.[2] Further purification to isolate the 2,4'- isomer can be achieved through techniques such as fractional distillation under reduced pressure or crystallization, though for many applications like producing non-crystallizing epoxy resins, the specific isomer mixture is used directly.[2]

Analytical Characterization

The purity and isomeric ratio of the synthesized product are typically determined using chromatographic methods.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method used to quantify the different isomers (2,2'-, 2,4'-, and 4,4'-) of dihydroxydiphenylmethane.[5] A purity of >95% is often reported for commercial standards.[5]

-

Gas Chromatography (GC): GC is also used for purity analysis of the final product.[6]

Visualized Workflows and Pathways

Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

This compound, often referred to as Bisphenol F (BPF) in toxicological studies, is recognized as an endocrine disruptor.[3][7] Research has shown that it can interfere with critical biological signaling pathways.

One of the key mechanisms of its endocrine-disrupting activity is the interference with the thyroid hormone (TH) signaling pathway.[6] BPF has been shown to bind to thyroid hormone receptors (TRα and TRβ), acting as a potential agonist or antagonist and thereby disrupting normal thyroid function.[6] Furthermore, studies have linked BPF exposure to the modulation of apoptosis and cell proliferation, potentially impacting systems such as the prostate through interactions with key targets like BCL2, MAPK3, and the estrogen receptor ESR1.[8] It has also been shown to promote the generation of reactive oxygen species (ROS) and upregulate the p-AKT/p-GSK3β signaling pathway.[7]

The diagram below conceptualizes the interference of BPF with the thyroid hormone signaling cascade.

Caption: Interference of 2,4'-DHDPM with Thyroid Hormone Signaling.

Safety and Handling

This compound is associated with several hazard classifications. According to the Globally Harmonized System (GHS), it may cause an allergic skin reaction, causes serious eye damage, is suspected of damaging fertility or the unborn child, and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.[9] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[9]

References

- 1. Bisphenol F - Wikipedia [en.wikipedia.org]

- 2. US10683250B2 - Manufacturing process for dihydroxydiphenylmethane with high selectivity for 2,4â²-dihydroxydiphenylmethane - Google Patents [patents.google.com]

- 3. This compound | C13H12O2 | CID 75576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2015041614A1 - Improved manufacturing process for dihydroxydiphenylmethane with high selectivity for 2,4'- dihydroxydiphenylmethane - Google Patents [patents.google.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Bisphenol A alternatives bisphenol S and bisphenol F interfere with thyroid hormone signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Analysis of environmental pollutant Bisphenol F elicited prostate injury targets and underlying mechanisms through network toxicology, molecular docking, and multi-level bioinformatics data integration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bisphenol AF Induced Neurodevelopmental Toxicity of Human Neural Progenitor Cells via Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

2,4'-Bisphenol F chemical structure and CAS number

An In-Depth Technical Guide to 2,4'-Bisphenol F

This guide provides a comprehensive overview of 2,4'-Bisphenol F (2,4'-BPF), an isomer of Bisphenol F, intended for researchers, scientists, and professionals in drug development. It covers the chemical identity, physicochemical properties, synthesis, analytical methods, and toxicological profile of the compound.

Chemical Structure and Identity

2,4'-Bisphenol F is an organic compound featuring two hydroxyphenyl groups linked by a methylene bridge.[1][2] The CAS Number for the 2,4'- isomer is 2467-03-0 .[1][2]

Caption: Chemical structure of 2,4'-Bisphenol F.

Physicochemical and Toxicological Properties

The following table summarizes key quantitative data for 2,4'-Bisphenol F.

| Property | Value | Reference(s) |

| CAS Number | 2467-03-0 | [1][2] |

| Molecular Formula | C₁₃H₁₂O₂ | [1][2] |

| Molecular Weight | 200.23 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Limited in water; soluble in acetone, chloroform, ethanol | [3] |

| XLogP3 | 3.2 | [2] |

| pKa₁ | 9.8 | [4] |

| pKa₂ | 10.5 | [4] |

| Acute Oral Toxicity (LD₅₀) | Approx. 4000 mg/kg (in rats, for BPF) | [5] |

| NOAEL (General Systemic) | 5 mg/kg/day (in female rats, for 4,4'-BPF) | [6] |

| NOAEL (Reproductive) | 20 mg/kg/day (in female rats, for 4,4'-BPF) | [6] |

| LOAEL | 20 mg/kg bw/day (in young adult rats, for BPF) | [7] |

Experimental Protocols

Detailed methodologies for the synthesis and analytical determination of Bisphenol F are provided below.

General Synthesis Protocol

Bisphenol F is typically synthesized via the acid-catalyzed condensation reaction of phenol with formaldehyde.[8] The process generally yields a mixture of isomers, including 2,4'-BPF.

Objective: To synthesize Bisphenol F through a two-step acid-catalyzed reaction.

Materials:

-

Phenol (molten)

-

Formaldehyde solution (e.g., 37%)

-

Phosphoric acid (as catalyst)

-

Nitrogen gas supply

-

Reaction vessel (e.g., three-necked flask) with stirring and temperature control

Methodology:

-

Step 1 (Weakly Acidic Condensation):

-

Charge the reaction vessel with molten phenol under a nitrogen atmosphere.[9]

-

Initiate stirring and adjust the pH of the phenol to 2-3 using phosphoric acid.[9]

-

Heat the mixture to approximately 70°C.[9]

-

Slowly add the formaldehyde solution dropwise over a period of 1.0-1.5 hours while maintaining the temperature.[9]

-

After the addition is complete, maintain the reaction temperature for another 1.5-2.0 hours.[9]

-

-

Step 2 (Catalyst Addition and Further Reaction):

-

Cool the reaction mixture to approximately 60°C.[9]

-

Add a larger quantity of phosphoric acid catalyst to the solution.[9]

-

Add a second portion of formaldehyde solution dropwise over 30 minutes.[9]

-

Maintain the temperature at 60°C for an additional 2.0-2.5 hours to ensure the reaction goes to completion.[9]

-

-

Work-up and Purification:

-

After the reaction, allow the mixture to settle and separate the organic phase from the aqueous phosphoric acid phase.

-

Neutralize and wash the organic phase to remove residual acid.

-

Remove unreacted phenol via distillation under reduced pressure to yield the Bisphenol F product, which will be a mixture of isomers. Further purification can be achieved using techniques like chromatography if a specific isomer is desired.

-

Protocol for Determination in Biological Matrices (e.g., Milk)

This protocol outlines a method for the extraction and quantification of 2,4'-BPF from a complex matrix like milk using Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD).[10]

Objective: To determine the concentration of 2,4'-BPF in milk samples.

Materials:

-

Milk sample

-

Acetonitrile (extraction solvent)

-

Solid-Phase Extraction (SPE) cartridges

-

HPLC system with a fluorescence detector

-

C18 HPLC column

-

Mobile phase: Acetonitrile and Water

-

2,4'-BPF standard for calibration

Methodology:

-

Sample Preparation and Extraction:

-

To a known volume of milk, add acetonitrile to precipitate proteins and extract the analyte.[10]

-

Vortex the mixture vigorously and centrifuge to separate the supernatant from the solid pellet.

-

Collect the supernatant containing the BPF.

-

-

Solid-Phase Extraction (SPE) Clean-up:

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the collected supernatant onto the SPE cartridge.

-

Wash the cartridge with a suitable solvent to remove interfering substances.

-

Elute the BPF from the cartridge using an appropriate elution solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase.

-

-

HPLC-FD Analysis:

-

Chromatographic Conditions:

-

Quantification:

-

Inject the prepared sample extract into the HPLC system.

-

Prepare a calibration curve using known concentrations of 2,4'-BPF standard.

-

Quantify the amount of 2,4'-BPF in the sample by comparing its peak area to the calibration curve. The method can achieve a Limit of Quantification (LOQ) as low as 0.1 µg/L.[10]

-

-

Visualization of Analytical Workflow

The following diagram illustrates the key steps in the analytical protocol for determining BPF in a biological sample.

Caption: Workflow for the determination of 2,4'-BPF.

Toxicological Summary

2,4'-Bisphenol F, like other bisphenols, is recognized as an endocrine-disrupting chemical (EDC).[10][12] Studies have demonstrated that BPF exhibits hormonal activities, including both estrogenic and anti-androgenic effects, with a potency that can be in the same order of magnitude as Bisphenol A (BPA).[3][12] Concerns about its impact on human health are driven by its potential to interfere with metabolic, developmental, and reproductive processes.[3] In vivo studies have associated BPF exposure with altered organ weights and reproductive endpoints.[12] Due to its structural similarity to BPA, BPF is under scrutiny as a "BPA-free" substitute, with research indicating it may not be a significantly safer alternative.[12][13]

References

- 1. 2,4'-BISPHENOL F [drugfuture.com]

- 2. 2,4'-Dihydroxydiphenylmethane | C13H12O2 | CID 75576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Reproductive and developmental toxicity screening of bisphenol F by oral gavage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. CN102070409A - Preparation method of bisphenol F with high ortho-position isomer content - Google Patents [patents.google.com]

- 10. Development of a high-performance liquid chromatography method to assess bisphenol F levels in milk - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 12. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jchemrev.com [jchemrev.com]

The Synthesis of ortho,para-Bisphenol F: A Technical Guide

An In-depth Exploration of Synthesis Pathways, Experimental Protocols, and Isomer Distribution for Researchers and Drug Development Professionals

Introduction

Bisphenol F (BPF), a prominent analogue of bisphenol A (BPA), is a critical monomer in the production of epoxy resins and polycarbonates. Its three isomers, 4,4'-dihydroxydiphenylmethane (p,p'-BPF), 2,4'-dihydroxydiphenylmethane (o,p'-BPF), and 2,2'-dihydroxydiphenylmethane (o,o'-BPF), are all products of the acid-catalyzed condensation of phenol and formaldehyde.[1] The distribution of these isomers significantly influences the properties of the resulting polymers. This technical guide provides a comprehensive overview of the synthesis pathways for ortho,para-bisphenol F, detailing experimental protocols, quantitative data on isomer distribution with various catalysts, and the underlying reaction mechanisms.

Core Synthesis Pathway: Acid-Catalyzed Electrophilic Aromatic Substitution

The fundamental route to bisphenol F is the acid-catalyzed electrophilic aromatic substitution reaction between phenol and formaldehyde. The reaction proceeds in two main stages: the formation of a hydroxymethylphenol intermediate and the subsequent reaction of this intermediate with a second phenol molecule.

The process begins with the protonation of formaldehyde by an acid catalyst, which forms a highly reactive carbocation. This electrophile then attacks the electron-rich phenol ring. The hydroxyl group of phenol is an activating, ortho,para-directing group, meaning it directs the incoming electrophile to the positions ortho and para to itself.[2][3] This leads to the formation of ortho-hydroxymethylphenol and para-hydroxymethylphenol.

In the second stage, the hydroxymethylphenol intermediate is protonated, leading to the formation of a benzylic carbocation. This carbocation then acts as an electrophile and attacks a second phenol molecule, again preferentially at the ortho and para positions. The reaction of para-hydroxymethylphenol with phenol at the ortho position, or the reaction of ortho-hydroxymethylphenol with phenol at the para position, results in the formation of ortho,para-bisphenol F.

Experimental Protocols

Synthesis of Bisphenol F with High ortho-Isomer Content[4]

This two-step protocol is designed to maximize the yield of ortho-isomers, including ortho,para-bisphenol F.

Step 1: Initial Reaction under Weakly Acidic Conditions

-

In a three-necked flask equipped with a stirrer and nitrogen inlet, add molten phenol.

-

With stirring, adjust the pH of the phenol to 2-3 using phosphoric acid.

-

Heat the mixture to 70°C ± 2°C.

-

Slowly add formaldehyde (37% solution) over a period of 1.0-1.5 hours.

-

Maintain the reaction temperature at 70°C ± 2°C for 1.5-2.0 hours.

Step 2: Further Reaction with Increased Acidity

-

Cool the reaction mixture from Step 1 to 60°C ± 2°C.

-

Add an additional amount of phosphoric acid and formaldehyde.

-

The second addition of formaldehyde should be completed within 30 minutes.

-

Maintain the temperature at 60°C ± 2°C for 2.0-2.5 hours.

-

All steps should be carried out under a nitrogen atmosphere to prevent oxidation.

Work-up and Purification

-

After the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.

-

Separate the lower aqueous acid layer from the upper organic layer.

-

Neutralize the organic layer with a 5% sodium hydroxide solution to a pH of 5-6.

-

Remove the unreacted phenol by vacuum distillation until the temperature of the residue reaches 190°C.

-

The resulting product is a mixture of bisphenol F isomers with a high content of ortho-isomers.

Data Presentation: Isomer Distribution with Various Catalysts

The choice of acid catalyst plays a crucial role in the overall yield of bisphenol F and the distribution of its isomers. The following tables summarize quantitative data from various studies.

Table 1: Effect of Reaction Temperature on Isomer Selectivity using a Sulfonated PVC-based Solid Acid Catalyst [4]

| Reaction Temperature (°C) | 4,4'-BPF Selectivity (%) | 2,4'-BPF Selectivity (%) | 2,2'-BPF Selectivity (%) | Total BPF Yield (%) |

| 50 | 39.5 | 41.0 | 19.3 | 75.7 |

| 60 | 35.2 | 43.1 | 21.7 | 88.9 |

| 70 | 32.8 | 45.3 | 21.9 | 95.4 |

| 80 | 30.3 | 46.4 | 23.3 | 98.6 |

Reaction Conditions: Phenol/Formaldehyde molar ratio = 20:1, Catalyst concentration = 1.0 wt%, Reaction time = 1h.[4]

Table 2: Effect of Reaction Time on Isomer Selectivity using a Sulfonated PVC-based Solid Acid Catalyst [4]

| Reaction Time (min) | 4,4'-BPF Selectivity (%) | 2,4'-BPF Selectivity (%) | 2,2'-BPF Selectivity (%) | Total BPF Yield (%) |

| 15 | 39.9 | 40.8 | 19.3 | 33.6 |

| 30 | 35.7 | 44.2 | 20.1 | 78.2 |

| 45 | 33.1 | 46.1 | 20.8 | 93.7 |

| 60 | 30.3 | 46.4 | 23.3 | 98.6 |

Reaction Conditions: Phenol/Formaldehyde molar ratio = 20:1, Catalyst concentration = 1.0 wt%, Reaction temperature = 80°C.[4]

Table 3: Performance of Zeolite Y Catalyst in Bisphenol F Synthesis [1]

| Reaction Temperature (°C) | Formaldehyde Conversion (%) | BPF Selectivity (%) | BPF Yield (%) |

| 70 | 44.3 | 83.3 | 36.9 |

| 90 | 58.7 | 79.1 | 46.4 |

| 110 | 68.1 | 74.5 | 50.8 |

Reaction Conditions: Catalyst = Y_PS5_Lu5 extrudates, Catalyst/Formaldehyde weight ratio = 90, Phenol/Formaldehyde mole ratio = 10, Stirring speed = 250 rpm, Reaction time = 60 min.[1]

Separation and Purification of ortho,para-Bisphenol F

The product of the synthesis reaction is a mixture of bisphenol F isomers and unreacted phenol. The separation and purification of the desired ortho,para-isomer is a critical step.

Fractional Crystallization

Fractional crystallization is a technique that separates compounds based on differences in their crystallization temperatures.[5][6] For bisphenol F isomers, this can be achieved by carefully controlling the temperature of a molten mixture of the isomers or a solution containing the isomers. Due to differences in their molecular symmetry and intermolecular interactions, the isomers will crystallize at different temperatures, allowing for their separation. This method is particularly useful for large-scale industrial purification.

Preparative High-Performance Liquid Chromatography (HPLC)

For laboratory-scale purification and isolation of high-purity ortho,para-bisphenol F, preparative HPLC is a powerful technique.[7][8]

General Protocol Outline:

-

Column Selection: A reversed-phase C18 column is commonly used for the separation of bisphenol isomers.

-

Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol is typically employed. The gradient is optimized to achieve baseline separation of the isomers.

-

Sample Preparation: The crude bisphenol F mixture is dissolved in a suitable solvent, filtered, and then injected onto the column.

-

Fraction Collection: The eluent is monitored using a UV detector, and the fraction corresponding to the ortho,para-bisphenol F peak is collected.

-

Solvent Removal: The solvent is removed from the collected fraction, typically by rotary evaporation, to yield the purified ortho,para-bisphenol F.

Studies have shown that under reversed-phase HPLC conditions, the typical elution order is p,p'-BPF, followed by o,p'-BPF, and then o,o'-BPF.[9]

Conclusion

The synthesis of ortho,para-bisphenol F is a well-established process based on the acid-catalyzed condensation of phenol and formaldehyde. By carefully controlling reaction conditions such as temperature, reaction time, and the type of acid catalyst, the yield and isomer distribution of the final product can be tailored. While homogeneous acid catalysts are effective, the use of solid acid catalysts offers advantages in terms of catalyst recovery and reduced environmental impact. For obtaining high-purity ortho,para-bisphenol F, a combination of optimized synthesis and efficient purification techniques such as fractional crystallization or preparative HPLC is essential. This guide provides a foundational understanding for researchers and professionals working on the synthesis and application of this important industrial monomer.

References

- 1. mdpi.com [mdpi.com]

- 2. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 3. leah4sci.com [leah4sci.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. rcprocess.se [rcprocess.se]

- 6. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 7. rssl.com [rssl.com]

- 8. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 9. Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of 2,4'-Dihydroxydiphenylmethane in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Dihydroxydiphenylmethane, a member of the bisphenol F (BPF) family of compounds, is primarily recognized as a synthetic chemical used in the production of epoxy resins and polycarbonates. However, emerging scientific evidence has revealed its natural occurrence in a select group of plants, many of which have a history of use in traditional medicine. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in the botanical realm. It is designed to be a resource for researchers and professionals in drug discovery and development, offering a compilation of available quantitative data, detailed experimental protocols for its isolation and analysis, and an exploration of its potential biological significance through an examination of associated signaling pathways. While research in this specific area is still in its nascent stages, this guide synthesizes the existing literature to provide a foundational understanding and to highlight avenues for future investigation.

Natural Occurrence and Quantitative Data

This compound has been identified in several plant species, predominantly those utilized in traditional Chinese medicine. The concentration of this compound can vary, and it is important to note that many studies identify "bisphenol F" without specifying the exact isomer. The data presented below is based on available literature and should be interpreted with the understanding that further research is needed to confirm the prevalence and concentration of the 2,4'-isomer specifically.

| Plant Species | Family | Plant Part | Compound Identified | Concentration | Reference |

| Tropidia curculioides | Orchidaceae | Root | Bisphenol F | 35 mg (0.0038% of diethyl ether fraction) | [1] |

| Coeloglossum viride var. bracteatum | Orchidaceae | Rhizome | 4,4'-Dihydroxydiphenylmethane | 4.6 mg/kg (dried rhizome) | [2] |

| Galeola faberi | Orchidaceae | Rhizome | 4,4'-Dihydroxydiphenylmethane | Not quantified | [3][4] |

| Gastrodia elata | Orchidaceae | Rhizome | Bisphenol F | Not quantified | |

| Xanthium strumarium | Asteraceae | Not specified | This compound | Not quantified |

Note: The identification of 4,4'-dihydroxydiphenylmethane in Coeloglossum viride var. bracteatum and Galeola faberi is specified in the literature. For Tropidia curculioides and Gastrodia elata, the broader term "Bisphenol F" is used, requiring further isomeric analysis for confirmation of the 2,4'- structure. The presence in Xanthium strumarium is noted in chemical databases but lacks detailed quantitative studies.

Experimental Protocols

The isolation and quantification of this compound from plant matrices require a multi-step process involving extraction, purification, and analytical determination. The following protocols are synthesized from established methods for the analysis of bisphenols and other phenolic compounds in plant materials.

Protocol 1: Extraction and Preliminary Fractionation

This protocol outlines a general procedure for obtaining a crude extract enriched with phenolic compounds, including this compound.

-

Sample Preparation: Air-dry the plant material (e.g., rhizomes, roots) at room temperature and grind it into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered plant material with methanol (or 80% methanol) at a ratio of 1:10 (w/v) for 24 hours at room temperature with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process three times with fresh solvent.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude methanol extract in distilled water.

-

Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Separate the layers and collect the respective fractions. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

-

Evaporate the solvent from each fraction to yield the respective dried extracts.

-

Protocol 2: High-Performance Liquid Chromatography (HPLC-DAD) for Quantification

This protocol provides a method for the quantitative analysis of this compound using HPLC with a Diode Array Detector (DAD).

-

Sample Preparation: Dissolve a known amount of the dried ethyl acetate extract in HPLC-grade methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile).

-

0-5 min: 90% A, 10% B

-

5-25 min: Linear gradient to 50% A, 50% B

-

25-30 min: Linear gradient to 10% A, 90% B

-

30-35 min: Hold at 10% A, 90% B

-

35-40 min: Return to initial conditions (90% A, 10% B)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

Detection: Diode Array Detector (DAD) monitoring at 280 nm.

-

-

Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of the analyte in the plant extract is determined by comparing its peak area to the calibration curve.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Confirmation and Sensitive Quantification

For highly sensitive and specific detection, LC-MS/MS is the preferred method.

-

Sample Preparation: Prepare the sample as described for HPLC analysis.

-

LC Conditions: Use similar chromatographic conditions as in the HPLC-DAD method, but with a column suitable for LC-MS (e.g., shorter length and smaller particle size) and a lower flow rate (e.g., 0.3-0.5 mL/min).

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. The exact m/z values will need to be determined by infusing a standard solution of the compound. A likely precursor ion would be [M-H]⁻ at m/z 199.

-

Optimization: Optimize cone voltage and collision energy for each transition to maximize sensitivity.

-

-

Quantification: Use an internal standard (e.g., a deuterated analog of bisphenol F) and a calibration curve to achieve accurate quantification, compensating for any matrix effects.

Biosynthesis of this compound in Plants

The precise biosynthetic pathway of this compound in plants has not been elucidated. However, as a phenolic compound, its biosynthesis is likely to originate from the phenylpropanoid pathway . This pathway converts the amino acid L-phenylalanine into various phenolic compounds.

A hypothetical pathway for the formation of a diarylmethane structure like this compound could involve the condensation of two C6-C1 units derived from the phenylpropanoid pathway. The C6-C1 units could be in the form of p-hydroxybenzyl alcohol or a related activated intermediate. The methylene bridge (-CH2-) could be derived from a one-carbon donor, possibly through the action of a methyltransferase or a related enzyme, followed by reduction.

Below is a DOT script for a diagram illustrating a hypothetical biosynthetic pathway.

Caption: Hypothetical biosynthetic pathway of this compound from L-phenylalanine.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and affected signaling pathways of naturally occurring this compound from plant sources are limited. However, the pharmacological activities of the plant extracts in which it is found provide valuable clues.

Anti-Inflammatory Activity of Gastrodia elata

Extracts of Gastrodia elata have demonstrated significant anti-inflammatory properties. Studies have shown that these effects are mediated, at least in part, through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways[5]. These pathways are central to the inflammatory response, regulating the production of pro-inflammatory cytokines and mediators.

The following DOT script visualizes the inhibition of these inflammatory pathways.

Caption: Inhibition of MAPK and NF-κB inflammatory pathways by *Gastrodia elata extract.*

Induction of Apoptosis by Tropidia curculioides

Compounds isolated from Tropidia curculioides, where bisphenol F has also been identified, have been shown to induce apoptosis in cancer cells[6][7]. Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, which are the executioners of apoptosis.

The following DOT script illustrates the general mechanism of apoptosis induction.

Caption: General pathways of apoptosis induction by compounds from *Tropidia curculioides.*

Conclusion and Future Perspectives

The discovery of this compound in plants opens up a new and exciting area of phytochemical research. While its presence has been confirmed in a few species, there is a clear need for more extensive studies to determine its broader distribution in the plant kingdom. A critical next step will be the accurate quantification and isomeric confirmation of this compound in the identified plant sources.

The development of validated and standardized analytical protocols will be essential for this work. Furthermore, the elucidation of the biosynthetic pathway of this compound in plants will not only provide fundamental knowledge of plant biochemistry but could also open avenues for its biotechnological production.

Finally, while the biological activities of the plant extracts containing this compound are being explored, future research should focus on isolating this compound and directly assessing its pharmacological effects and the specific signaling pathways it modulates. This will be crucial in determining its potential as a lead compound for drug development and in understanding its role in the therapeutic properties of the medicinal plants in which it is found. This technical guide serves as a starting point for these future endeavors, providing a solid foundation of the current state of knowledge.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Galeola faberi - Wikipedia [en.wikipedia.org]

- 4. New Phenolic Derivatives from Galeola faberi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Butanol Extract of Gastrodia elata Suppresses Inflammatory Responses in Lipopolysaccharide-Stimulated Macrophages and Complete Freund's Adjuvant- (CFA-) Induced Arthritis Rats via Inhibition of MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpsr.com [ijpsr.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4'-Methylenediphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,4'-Methylenediphenol. The information is curated to support research, development, and quality control activities involving this compound. All quantitative data is presented in clear, structured tables, and detailed experimental methodologies are provided for key analytical techniques. Furthermore, this guide includes visualizations of relevant biological signaling pathways potentially modulated by 2,4'-Methylenediphenol, rendered using the DOT language for Graphviz.

Physicochemical Properties

2,4'-Methylenediphenol, a member of the bisphenol family, is an organic compound featuring two phenol rings linked by a methylene bridge. Its isomeric structure influences its physical and chemical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂O₂ | [1][2] |

| Molecular Weight | 200.23 g/mol | [1][2] |

| Melting Point | 119 °C | [1] |

| Boiling Point | 204-208 °C (at 6 Torr) | [1] |

| 376 °C (at 760 mmHg) | [3] | |

| Predicted pKa | 10.15 ± 0.30 | [1] |

Solubility Profile

| Solvent | Solubility | Reference |

| Acetonitrile | Slightly Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |

| For 4,4'-isomer (as an estimate) | ||

| Ethanol | Soluble | |

| Ether | Soluble | |

| Chloroform | Soluble | |

| Alkali | Soluble | |

| Carbon Disulfide | Insoluble | |

| Water | Insoluble |

Spectral Data

The following table summarizes key spectral data for the characterization of 2,4'-Methylenediphenol.

| Spectroscopic Technique | Key Data and Observations |

| ¹H NMR | Spectra available in public databases for detailed analysis. |

| ¹³C NMR | Spectra available in public databases for detailed analysis. |

| FTIR | Characteristic peaks for O-H stretching (phenolic), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). |

| Mass Spectrometry | Molecular ion peak (M⁺) expected at m/z 200. Fragmentation patterns can provide structural information. |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of 2,4'-Methylenediphenol.

Synthesis of 2,4'-Methylenediphenol

A common method for the synthesis of dihydroxydiphenylmethanes, with a high selectivity for the 2,4'- isomer, involves the acid-catalyzed reaction of phenol and formaldehyde.[4][5]

Materials:

-

Phenol (can contain up to 25 wt% water)

-

Formaldehyde

-

Acid catalyst (e.g., a weak polyprotic acid with a first pKa in the range of 2-3.5)

Procedure:

-

Charge a reaction vessel with phenol. The phenol used can be of high purity or recovered (recycled) phenol containing water.

-

Heat the phenol to a reaction temperature between 85-100 °C.

-

Add the acid catalyst to the phenol.

-

Slowly add formaldehyde to the reaction mixture while maintaining the temperature between 85-100 °C and atmospheric pressure. A relatively low molar ratio of phenol to formaldehyde is used to favor the formation of the desired isomer.

-

Allow the reaction to proceed until the desired conversion is achieved. The reaction is heterogeneous.

-

Upon completion, the reaction mixture can be worked up to isolate the 2,4'-Methylenediphenol. This typically involves neutralization of the acid catalyst, followed by separation and purification of the product.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds like 2,4'-Methylenediphenol.

General Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent mixture. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvent systems for phenols include toluene, ethanol/water, or hexane/acetone mixtures.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude 2,4'-Methylenediphenol in a minimal amount of the hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can enhance crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.

Analytical Methods

Sample Preparation:

-

Dissolve approximately 10-20 mg of purified 2,4'-Methylenediphenol in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 300 MHz or higher spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid 2,4'-Methylenediphenol with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the resulting fine powder into a pellet die and apply high pressure to form a thin, transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

Sample Introduction:

-

For a solid sample, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe and heated to volatilize it into the ion source.

-

Alternatively, the sample can be dissolved in a suitable solvent and introduced via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization and Analysis:

-

In Electron Ionization (EI), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

In Electrospray Ionization (ESI), the sample solution is sprayed into the mass spectrometer, forming charged droplets from which ions are desorbed. This is a softer ionization technique often used in LC-MS.

Biological Activity and Signaling Pathways

Bisphenol F (BPF), which includes the 2,4'- isomer, is known to exhibit endocrine-disrupting properties, primarily through its interaction with estrogen receptors. Furthermore, studies on BPF and other bisphenols suggest potential modulation of key intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.

Estrogen Receptor Signaling Pathway

2,4'-Methylenediphenol, as a component of Bisphenol F, can act as an estrogen mimic. It can bind to estrogen receptors (ERα and ERβ), leading to the activation of downstream signaling cascades that are normally regulated by endogenous estrogens. This can result in the transcription of estrogen-responsive genes, influencing cellular processes such as proliferation and differentiation.

Estrogen Receptor Signaling Pathway Activation by 2,4'-Methylenediphenol.

MAPK and PI3K/Akt Signaling Pathways

Bisphenols have been shown to activate the MAPK and PI3K/Akt signaling pathways, which are crucial regulators of cell proliferation, survival, and apoptosis. Activation of these pathways can occur through receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) and involves a cascade of protein phosphorylation events.

References

- 1. 2467-03-0 CAS MSDS (2,4'-DIHYDROXYDIPHENYLMETHANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 2467-03-0 [chemicalbook.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. US10683250B2 - Manufacturing process for dihydroxydiphenylmethane with high selectivity for 2,4â²-dihydroxydiphenylmethane - Google Patents [patents.google.com]

- 5. WO2015041614A1 - Improved manufacturing process for dihydroxydiphenylmethane with high selectivity for 2,4'- dihydroxydiphenylmethane - Google Patents [patents.google.com]

Spectroscopic Profile of 2,4'-Dihydroxydiphenylmethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4'-dihydroxydiphenylmethane (also known as 2,4'-Bisphenol F), a molecule of interest in various chemical and pharmaceutical research fields. This document presents tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition. A generalized workflow for spectroscopic analysis is also provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.33 | s | 1H | Ar-OH |

| 9.15 | s | 1H | Ar-OH |

| 7.01 - 6.98 | m | 3H | Ar-H |

| 6.79 | t | 1H | Ar-H |

| 6.69 | d | 2H | Ar-H |

| 6.66 | d | 2H | Ar-H |

| 3.75 | s | 2H | -CH₂ - |

Data sourced from ChemicalBook.

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~155-157 | Ar-C -OH |

| ~130-132 | Ar-C -CH₂ |

| ~115-130 | Ar-C H |

| ~35-40 | -C H₂- |

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Description | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Phenolic OH |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2950 - 2850 | C-H stretch | Methylene (-CH₂-) C-H |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1250 - 1000 | C-O stretch | Phenolic C-O |

| 860 - 680 | C-H bend (out-of-plane) | Aromatic C-H |

Characteristic absorption ranges are based on standard IR correlation tables.[2][3][4][5][6]

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Possible Fragment |

| 200 | 52.2 | [M]⁺ (Molecular Ion) |

| 107 | 100.0 | [C₇H₇O]⁺ (hydroxytropylium ion) |

| 94 | 31.7 | [C₆H₆O]⁺ (phenol) |

| 77 | 10.6 | [C₆H₅]⁺ (phenyl cation) |

Data sourced from ChemicalBook. The fragmentation of bisphenols often involves the formation of a stable phenoxide product ion.[7][8]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition:

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a standard 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR to obtain a spectrum with adequate signal intensity. The chemical shifts are referenced to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

Infrared (IR) Spectroscopy

FTIR Spectroscopy using KBr Pellet Method:

-

Sample Preparation: Approximately 1-2 mg of finely ground this compound is intimately mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample holder is first recorded. The sample spectrum is then recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: A small amount of the solid this compound is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized by heating.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming a molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound | C13H12O2 | CID 75576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. www1.udel.edu [www1.udel.edu]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. library.dphen1.com [library.dphen1.com]

- 8. Setting BPA Free: Bisphenol Fragmentation Pathways [thermofisher.com]

Initial Biological Activity Screening of 2,4'-Bisphenol F: A Technical Guide

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Bisphenol F (2,4'-BPF), a structural analog of Bisphenol A (BPA), is increasingly used in the manufacturing of polycarbonate plastics and epoxy resins.[1] Its emergence as a BPA substitute has prompted significant research into its biological activities to assess its safety profile. This technical guide provides a comprehensive overview of the initial biological activity screening of 2,4'-BPF, focusing on its endocrine-disrupting properties, genotoxicity, cytotoxicity, and metabolic effects. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Endocrine-Disrupting Effects

A primary concern regarding 2,4'-BPF is its potential to interfere with the endocrine system. Numerous studies have demonstrated that 2,4'-BPF exhibits hormonal activities, often with potencies comparable to or, in some cases, greater than BPA.[2][3]

Estrogenic Activity

In vitro studies have consistently shown that 2,4'-BPF possesses estrogenic activity.[2] It can bind to estrogen receptors (ERα and ERβ) and induce estrogen-mediated cellular responses.[4] For instance, 2,4'-BPF has been shown to induce the proliferation of human breast cancer cell lines like MCF-7, a common model for assessing estrogenicity.[5] In zebrafish models, 2,4'-BPF efficiently transactivated all zebrafish estrogen receptor (zfER) subtypes and induced the expression of brain aromatase, a key enzyme in estrogen synthesis.[6] Some studies suggest that BPF is a more potent endocrine disruptor than BPA, affecting various endocrine functions.[7]

Androgenic and Anti-Androgenic Activity

The effects of 2,4'-BPF on the androgen system are also a significant area of investigation. In vitro studies have demonstrated that while 2,4'-BPF does not appear to induce androgen receptor (AR)-mediated activity, it can act as an AR antagonist.[4][8] This anti-androgenic activity has been observed in various cell models.[3] In vivo studies in male rats have shown that 2,4'-BPF exposure can lead to reduced testosterone levels and sperm counts, suggesting a negative impact on male reproductive health.[9] These effects are thought to be mediated through both androgen receptor antagonism and activation of G-protein coupled estrogen receptor 1 (GPER1) signaling.[9]

Genotoxicity and Cytotoxicity

The genotoxic and cytotoxic potential of 2,4'-BPF has been evaluated in various in vitro systems. Studies using human peripheral blood cells and the HepG2 human hepatocellular carcinoma cell line have indicated that 2,4'-BPF can induce cytotoxicity.[10][11] Furthermore, some studies have reported genotoxic effects, such as the induction of DNA double-strand breaks.[11] The comet assay has also suggested that 2,4'-BPF can be genotoxic.[10] However, other studies have reported that 2,4'-BPF does not induce genotoxicity in certain test systems, such as the reverse mutation, chromosomal abnormality, and in vivo micronucleus tests.[12]

Metabolic Effects

Emerging evidence suggests that 2,4'-BPF may disrupt metabolic processes. In vitro studies using 3T3-L1 preadipocytes have shown that 2,4'-BPF can affect preadipocyte differentiation, although its effects may differ from those of BPA and BPS.[13] In vivo studies in zebrafish have indicated that exposure to 2,4'-BPF can lead to hyperglycemia by affecting glucose metabolism.[14] There is also evidence to suggest a link between BPF exposure and the development of steatotic liver disease (SLD), potentially through mechanisms involving oxidative stress and endoplasmic reticulum dysfunction rather than direct activation of the pregnane X receptor (PXR).[3]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activity of 2,4'-Bisphenol F.

Table 1: Endocrine-Disrupting Activity of 2,4'-Bisphenol F

| Assay Type | Test System | Endpoint | Result | Reference |

| Estrogen Receptor (ER) Transcriptional Activation | In vitro cell models | ERα and ERβ activation | Induced ERα and ERβ-mediated activity | [4] |

| Androgen Receptor (AR) Transcriptional Activation | In vitro cell models | AR activation | Did not induce AR-mediated activity | [4] |

| Androgen Receptor (AR) Antagonism | In vitro cell models | Inhibition of AR activity | Acted as an AR antagonist | [4] |

| Zebrafish Estrogen Receptor (zfER) Transactivation | Zebrafish hepatic reporter cell lines (ZELH-zfERs) | Transactivation of zfER subtypes | Efficiently transactivated all zfER subtypes | [6] |

| Brain Aromatase Expression | Transgenic cyp19a1b-GFP zebrafish embryos | GFP induction | Strongly induced GFP in an ER-dependent manner at 1-10µM | [6] |

| Testosterone Production | Immature rat Leydig cells | Testosterone levels | Significantly inhibited at 50 µM | [9] |

Table 2: Genotoxicity and Cytotoxicity of 2,4'-Bisphenol F

| Assay Type | Test System | Endpoint | Result | Reference |

| Cytotoxicity | Human peripheral blood cells | Cell viability | Induced cytotoxicity | [10] |

| Cytotoxicity | HepG2 cells | Cell viability | Slightly decreased viability | [11] |

| Genotoxicity (Comet Assay) | Human peripheral blood cells | DNA damage | Suggested genotoxicity | [10] |

| Genotoxicity (γH2AX assay) | HepG2 cells | DNA double-strand breaks | Induced formation of DNA double-strand breaks | [11] |

| Genotoxicity (Reverse mutation, chromosomal abnormality, in vivo micronucleus) | In vivo / In vitro | Mutagenicity, clastogenicity | Did not induce genotoxicity | [12] |

| Approximate Lethal Dose (Single oral dose) | Rats | Mortality | ~4000 mg/kg | [12] |

| No-Observed-Adverse-Effect Level (NOAEL) (90-day oral) | Male Rats | General toxicity | 2 mg/kg/day | [12] |

| No-Observed-Adverse-Effect Level (NOAEL) (90-day oral) | Female Rats | General toxicity | 5 mg/kg/day | [12] |

Table 3: Metabolic Effects of 2,4'-Bisphenol F

| Assay Type | Test System | Endpoint | Result | Reference |

| Preadipocyte Differentiation | Murine 3T3-L1 preadipocytes | Gene expression | Decreased expression of several genes late in differentiation | [13] |

| Glucose Metabolism | Zebrafish larvae | Glucose levels | Significantly increased glucose levels, resulting in hyperglycemia | [14] |

Experimental Protocols

Estrogen Receptor (ER) Transcriptional Activation Assay

This assay is used to determine the ability of a test compound to activate the estrogen receptor.

Methodology:

-

Cell Culture: Human cell lines, such as HeLa or HepG2, are cultured in appropriate media.

-

Transfection: Cells are transiently transfected with two plasmids: one containing the gene for the estrogen receptor (ERα or ERβ) and another containing a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).

-

Treatment: Transfected cells are treated with various concentrations of 2,4'-BPF or a control substance (e.g., 17β-estradiol as a positive control, DMSO as a vehicle control).

-

Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

-

Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid) and expressed as a fold induction over the vehicle control. Dose-response curves are generated to determine the EC50 value (the concentration at which 50% of the maximal response is observed). The specificity of the ER-mediated activity can be confirmed by co-treatment with an ER antagonist, such as ICI 182,780.[4]

Androgen Receptor (AR) Antagonism Assay

This assay assesses the ability of a test compound to inhibit the activity of the androgen receptor.

Methodology:

-

Cell Culture and Transfection: Similar to the ER activation assay, cells are transfected with plasmids for the androgen receptor and an androgen response element (ARE)-driven reporter gene.

-

Co-treatment: Cells are treated with a known AR agonist (e.g., dihydrotestosterone - DHT) in the presence of varying concentrations of 2,4'-BPF or a control substance.

-

Incubation, Lysis, and Reporter Assay: The subsequent steps of incubation, cell lysis, and measurement of reporter gene activity are the same as in the ER activation assay.

-

Data Analysis: The inhibitory effect of 2,4'-BPF is determined by the reduction in the agonist-induced reporter gene activity. Dose-response curves are generated to calculate the IC50 value (the concentration at which 50% of the agonist-induced response is inhibited).

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Methodology:

-

Cell Preparation: A suspension of single cells (e.g., human peripheral blood cells) is prepared.[10]

-

Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: The slides are examined under a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

2,4'-BPF can act as an agonist for estrogen receptors (ERα and ERβ). Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes involved in processes like cell proliferation.

Caption: Estrogenic signaling pathway of 2,4'-BPF.

Androgen Receptor Antagonism Pathway

2,4'-BPF can act as an antagonist to the androgen receptor (AR). It competes with endogenous androgens (like testosterone) for binding to the AR. This prevents the AR from activating the transcription of androgen-responsive genes, which are crucial for male reproductive development and function.

Caption: Anti-androgenic mechanism of 2,4'-BPF.

Experimental Workflow for In Vitro Bioactivity Screening

The general workflow for screening the biological activity of a compound like 2,4'-BPF in vitro involves a series of sequential steps, from initial cytotoxicity assessment to more specific functional assays.

Caption: General workflow for in vitro screening.

References

- 1. Bisphenol F - Wikipedia [en.wikipedia.org]

- 2. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bisphenol F and Steatotic Liver Disease: Resolving the PXR Paradox Through Stress Pathway Mechanisms [mdpi.com]

- 4. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Estrogenic activity of BPA alternatives | Food Packaging Forum [foodpackagingforum.org]

- 6. In vitro and in vivo estrogenic activity of BPA, BPF and BPS in zebrafish-specific assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bisphenol F blocks Leydig cell maturation and steroidogenesis in pubertal male rats through suppressing androgen receptor signaling and activating G-protein coupled estrogen receptor 1 (GPER1) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro study to evaluate the cytotoxicity of BPA analogues based on their oxidative and genotoxic potential using human peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genotoxic activity of bisphenol A and its analogues bisphenol S, bisphenol F and bisphenol AF and their mixtures in human hepatocellular carcinoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and toxicity evaluation following oral exposure to bisphenol F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bisphenol F has different effects on preadipocytes differentiation and weight gain in adult mice as compared with Bisphenol A and S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Endocrine-Disrupting Potential of o,p'-Bisphenol F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol F (BPF) has emerged as a common replacement for bisphenol A (BPA) in the manufacturing of polycarbonate plastics and epoxy resins. However, growing evidence suggests that BPF isomers, including ortho,para'-bisphenol F (o,p'-BPF), may also possess endocrine-disrupting properties, raising concerns about their safety. This technical guide provides a comprehensive overview of the current scientific understanding of the potential endocrine-disrupting effects of o,p'-BPF, with a focus on its interactions with estrogenic, androgenic, and thyroid signaling pathways, as well as its impact on steroidogenesis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular pathways involved to support further research and risk assessment of this compound. It is important to note that much of the available literature refers to "BPF" without specifying the isomer. In such cases, the data is presented with the acknowledgment of this ambiguity.

Interaction with Estrogen Receptors

o,p'-BPF has been shown to exhibit estrogenic activity, primarily through its interaction with estrogen receptors (ERs), ERα and ERβ. This interaction can mimic the effects of endogenous estrogens, potentially leading to disruptions in normal physiological processes.

Quantitative Data on Estrogenic Activity

The following table summarizes quantitative data from in vitro studies assessing the estrogenic activity of BPF.

| Assay Type | Endpoint | Test System | Compound | Value | Relative Potency to E2 | Reference |

| Competitive Binding Assay | IC50 | Human ERα | BPF | ~10⁻⁶ M | Weak | [1] |

| Competitive Binding Assay | IC50 | Human ERβ | BPF | ~10⁻⁶ M | Weak | [1] |

| Reporter Gene Assay | EC50 | Zebrafish ERα | BPF | 1.3 µM | - | [2] |

| Reporter Gene Assay | EC50 | Zebrafish ERβ1 | BPF | 0.4 µM | - | [2] |

| Reporter Gene Assay | EC50 | Zebrafish ERβ2 | BPF | 0.3 µM | - | [2] |

| In vivo (Zebrafish) | Gene Expression | Zebrafish larvae | BPF (2000 µg/L) | Significant upregulation of esr1 | - | [3] |

Note: The specific isomer of BPF was not always specified in the cited studies.

Estrogen Receptor Signaling Pathway

o,p'-BPF, as an estrogen mimic, can bind to estrogen receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of estrogen-responsive genes.

Anti-Androgenic Effects

Several studies have indicated that BPF can act as an androgen receptor (AR) antagonist, thereby inhibiting the action of endogenous androgens like testosterone and dihydrotestosterone (DHT).

Quantitative Data on Anti-Androgenic Activity

The following table summarizes quantitative data regarding the anti-androgenic effects of BPF.

| Assay Type | Endpoint | Test System | Compound | Value | Reference |

| Reporter Gene Assay | IC50 | Human AR | BPF | ~10⁻⁶ M | [4] |

| In vivo (Rat) | Plasma Testosterone | Male Wistar rats | BPF (30 and 50 mg/kg/day) | Significant decrease | [5] |

| In vivo (Rat) | Plasma LH | Male Wistar rats | BPF (30 and 50 mg/kg/day) | Significant decrease | [5] |

| In vivo (Rat) | Plasma FSH | Male Wistar rats | BPF (30 and 50 mg/kg/day) | Significant decrease | [5] |

Note: The specific isomer of BPF was not always specified in the cited studies.

Androgen Receptor Signaling Pathway

o,p'-BPF can competitively bind to the androgen receptor, preventing the binding of endogenous androgens. This antagonism inhibits the translocation of the AR to the nucleus and subsequent transcription of androgen-responsive genes.

Disruption of Thyroid Hormone Signaling

Evidence suggests that BPF can interfere with the thyroid hormone system, which is critical for development, metabolism, and neurological function.

Quantitative Data on Thyroid Disruption

The following table presents data on the effects of BPF on the thyroid system.

| Assay Type | Endpoint | Test System | Compound | Concentration | Effect | Reference |

| In vivo (Xenopus laevis) | T3-induced gene transcription | Tadpoles | BPF | 100-10000 nM | Antagonized | [6] |

| In vivo (Xenopus laevis) | T3-induced metamorphosis | Tadpoles | BPF | 10 nM | Stimulatory | [6] |

| In vivo (Mice) | Protein expression | C57BL/6 mice | BPF (0.02 mg/kg BW/d) | Downregulation of TSH receptor, NIS, and TPO | [7] | |

| In vitro (T-Screen Assay) | GH3 cell proliferation | - | BPF | 10⁻¹¹ M to 10⁻⁵ M | Antagonistic activity | [7] |

Note: The specific isomer of BPF was not always specified in the cited studies.

Thyroid Hormone Signaling Pathway

BPF may disrupt thyroid hormone signaling by interfering with thyroid hormone synthesis, transport, or by acting as an antagonist at the thyroid hormone receptor (TR), thereby affecting the expression of thyroid hormone-responsive genes.

Effects on Steroidogenesis

BPF has been shown to alter the expression of genes involved in steroidogenesis, the process of hormone synthesis. This can lead to an imbalance in the production of various steroid hormones.

Quantitative Data on Steroidogenesis

The following table summarizes the effects of BPF on steroid hormone levels and the expression of steroidogenic enzymes.

| Assay Type | Endpoint | Test System | Compound | Concentration | Effect | Reference |

| In vitro (H295R cells) | Progesterone levels | Human adrenocortical cells | BPF | - | Increased | [8] |

| In vitro (H295R cells) | 17β-estradiol levels | Human adrenocortical cells | BPF | - | Increased | [8] |

| In vivo (Zebrafish) | Testosterone levels (males) | Adult zebrafish | BPF (0.1 and 1 mg/L) | Decreased | [9] | |

| In vivo (Zebrafish) | 17β-estradiol levels (males) | Adult zebrafish | BPF (0.1 and 1 mg/L) | Increased | [9] | |

| In vivo (Rat) | 3β-HSD activity | Male Wistar rats | BPF (10, 30, 50 mg/kg) | Decreased | [5] | |

| In vivo (Rat) | 17β-HSD activity | Male Wistar rats | BPF (30, 50 mg/kg) | Decreased | [5] |

Note: The specific isomer of BPF was not always specified in the cited studies. HSD = Hydroxysteroid dehydrogenase.

Steroidogenesis Pathway

BPF can interfere with multiple enzymatic steps in the steroidogenesis pathway, leading to altered hormone production.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to assess the endocrine-disrupting effects of o,p'-BPF.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test chemical to compete with a radiolabeled ligand for binding to the estrogen receptor.

-

Materials: Rat uterine cytosol (source of ER), [³H]-17β-estradiol (radiolabeled ligand), test compound (o,p'-BPF), positive control (unlabeled 17β-estradiol), negative control, and vehicle (e.g., DMSO or ethanol).

-

Procedure:

-

Prepare uterine cytosol from ovariectomized rats.

-

Incubate a fixed concentration of [³H]-17β-estradiol with the uterine cytosol in the presence of increasing concentrations of the test compound.

-

After incubation, separate the bound from the free radioligand using a method such as dextran-coated charcoal.

-

Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50).[10]

-

Androgen Receptor Reporter Gene Assay

This assay measures the ability of a test chemical to induce or inhibit the transcriptional activity of the androgen receptor.

-

Cell Line: A mammalian cell line (e.g., COS-1 or VCaP) co-transfected with an androgen receptor expression vector and a reporter plasmid containing an androgen response element (ARE) linked to a reporter gene (e.g., luciferase).[9]

-

Procedure:

-

Culture the transfected cells in a multi-well plate.

-

For agonist testing, expose the cells to various concentrations of the test compound.

-